

Application Notes and Protocols for In Vivo Applications of cIAP1-Recruiting PROTACs

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Compound of Interest

Compound Name:	<i>cIAP1 Ligand-Linker Conjugates</i>
	14
Cat. No.:	B12425197

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Audience: Researchers, scientists, and drug development professionals.

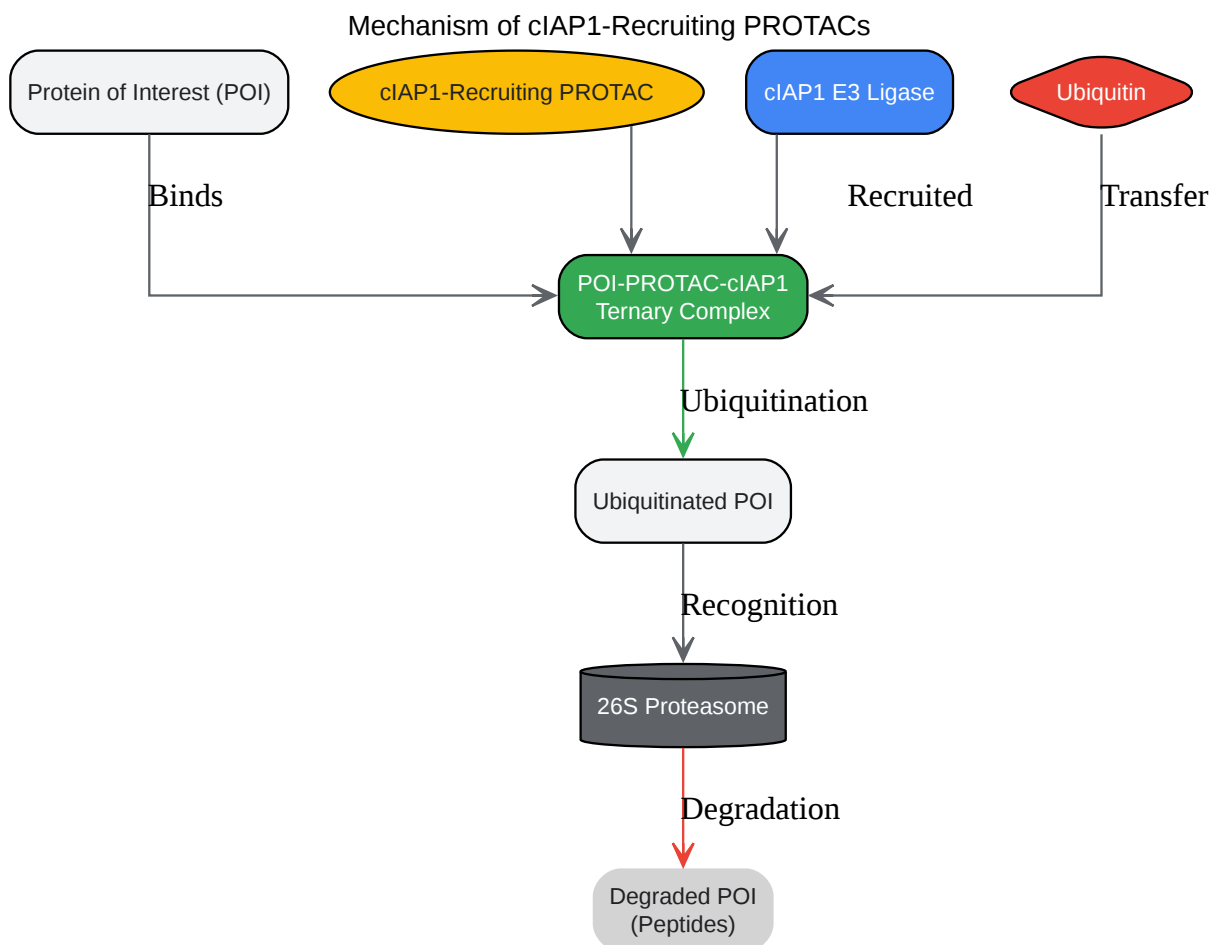
Introduction

Proteolysis-targeting chimeras (PROTACs) that recruit the cellular inhibitor of apoptosis protein 1 (cIAP1) E3 ubiquitin ligase represent a promising therapeutic modality for targeted protein degradation. These heterobifunctional molecules, also known as Specific and Nongenetic IAP-dependent Protein Erasers (SNIPERs), induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest (POIs). A unique feature of many cIAP1-recruiting PROTACs is their ability to also induce the degradation of cIAP1 itself, which can lead to synergistic anti-tumor effects, particularly in cancer cells reliant on IAP-mediated survival pathways.

This document provides detailed application notes and protocols for the in vivo evaluation of cIAP1-recruiting PROTACs, with a focus on their applications in oncology.

Signaling Pathways and Mechanisms

cIAP1-recruiting PROTACs function by forming a ternary complex between the target protein (POI) and the cIAP1 E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.



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Mechanism of Action of cIAP1-Recruiting PROTACs.

In Vivo Applications and Data

The primary in vivo application of cIAP1-recruiting PROTACs is in preclinical cancer models. Key targets that have been pursued include B-cell lymphoma-extra large (BCL-XL), Estrogen Receptor alpha (ER α), and the breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (BCR-ABL).

BCL-XL Degraders

clAP1-recruiting PROTACs targeting the anti-apoptotic protein BCL-XL have been developed to overcome the dose-limiting thrombocytopenia observed with BCL-XL inhibitors. This is achieved by exploiting the low expression of clAP1 in platelets.

Table 1: In Vivo Efficacy of a BCL-XL PROTAC in a MOLT-4 Xenograft Model (Note: The following data is for a CRBN-recruiting PROTAC, SIAIS361034, and serves as a representative example of a BCL-XL degrader study. Specific in vivo data for a clAP1-recruiting BCL-XL PROTAC is not yet publicly available in this format.)

Compound	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI)	Reference
SIAIS361034	Nude Mice	MOLT-4 (ALL)	50 mg/kg, i.p., daily	96.1%	[1]

ER α Degraders

clAP1-recruiting PROTACs have been developed to target ER α for the treatment of ER-positive breast cancer. These SNIPERs have demonstrated the ability to induce ER α degradation and inhibit the growth of ER-dependent xenograft tumors.

Table 2: Preclinical In Vivo Data for clAP1-Recruiting ER α PROTACs (Illustrative) (Note: Specific quantitative in vivo data from a single, consolidated source is not readily available. This table is a representative template.)

Compound	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI)	Protein Degradation in Tumor	Reference
SNIPER(ER)	Ovariectomized nude mice	MCF-7	Not specified	Significant tumor regression	Not specified	Mentioned in reviews

BCR-ABL Degraders

For the treatment of chronic myeloid leukemia (CML), cIAP1-recruiting PROTACs have been designed to degrade the BCR-ABL oncoprotein. These have shown promise in overcoming resistance to tyrosine kinase inhibitors.

Table 3: Preclinical In Vivo Data for cIAP1-Recruiting BCR-ABL PROTACs (Illustrative) (Note: Specific quantitative in vivo data from a single, consolidated source is not readily available. This table is a representative template.)

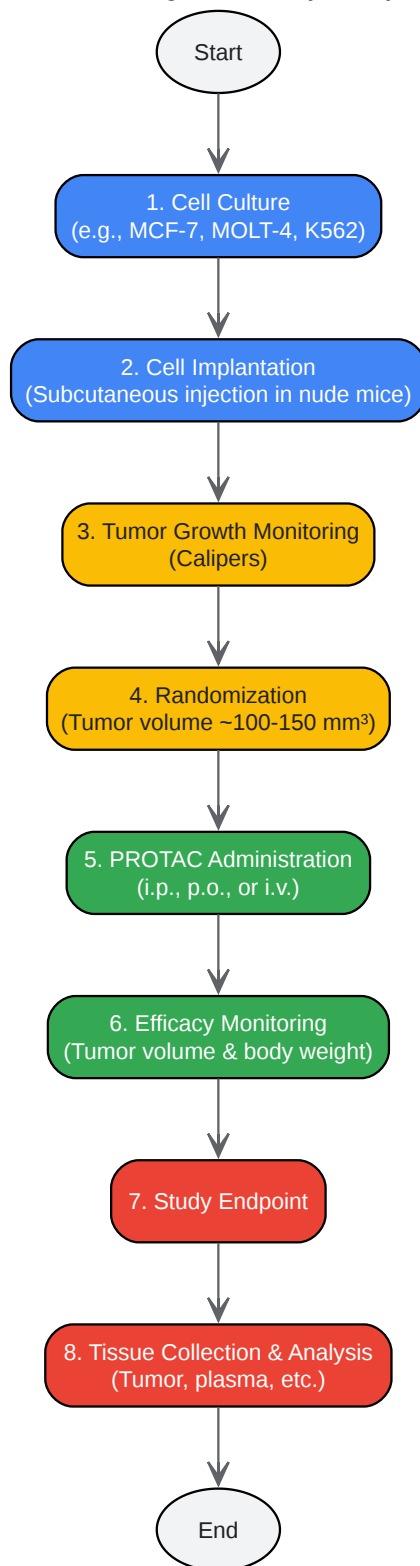
Compound	Animal Model	Cell Line	Dosing Regimen	Tumor Growth Inhibition (TGI) / Survival Benefit	Protein Degradation in Tumor	Reference
SNIPER-5	CML mouse model	K562	Not specified	Not specified	Not specified	In vitro data available

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a cIAP1-recruiting PROTAC in a subcutaneous xenograft mouse model.

Subcutaneous Xenograft Efficacy Study Workflow



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References

- 1. The PROTAC selectively degrading BCL-XL inhibits the growth of tumors and significantly synergizes with Paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
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